molecular formula C20H23FN4O4S B11014601 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide

Cat. No.: B11014601
M. Wt: 434.5 g/mol
InChI Key: RDCVJSMJWBSXHQ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-fluorophenylsulfonyl group at the 1-position, a pentanamide backbone, and a pyridin-3-yl terminal amide. The 4-fluorophenylsulfonyl group enhances electron-withdrawing properties and metabolic stability, while the pyridin-3-yl moiety may contribute to hydrogen bonding and target interaction.

Properties

Molecular Formula

C20H23FN4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxo-N-pyridin-3-ylpentanamide

InChI

InChI=1S/C20H23FN4O4S/c21-16-6-8-18(9-7-16)30(28,29)25-13-11-24(12-14-25)20(27)5-1-4-19(26)23-17-3-2-10-22-15-17/h2-3,6-10,15H,1,4-5,11-14H2,(H,23,26)

InChI Key

RDCVJSMJWBSXHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-[(4-Fluorophenyl)sulfonyl]piperazine

Procedure :

  • Reagents : Piperazine (2 equiv), 4-fluorobenzenesulfonyl chloride (1 equiv), triethylamine (TEA, 2.2 equiv), dichloromethane (DCM).

  • Steps :

    • Piperazine is suspended in DCM under inert atmosphere.

    • TEA is added, followed by dropwise addition of 4-fluorobenzenesulfonyl chloride at 0°C.

    • The mixture is stirred at room temperature for 4–6 hours.

    • The product is isolated via filtration, washed with water, and purified by recrystallization (ethanol/water).
      Yield : 78–85%.

Synthesis of 5-Oxo-N-(pyridin-3-yl)pentanamide

Procedure :

  • Reagents : Glutaric anhydride (1 equiv), 3-aminopyridine (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DCM.

  • Steps :

    • Glutaric anhydride is dissolved in DCM.

    • 3-Aminopyridine, EDC·HCl, and HOBt are added sequentially.

    • The reaction is stirred at room temperature for 12 hours.

    • The mixture is extracted with NaHCO₃, dried (MgSO₄), and concentrated.
      Yield : 70–75%.

Coupling of Sulfonylpiperazine and Pentanamide

Procedure :

  • Reagents : 5-Oxo-N-(pyridin-3-yl)pentanamide (1 equiv), 4-[(4-fluorophenyl)sulfonyl]piperazine (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2 equiv), DCM.

  • Steps :

    • The pentanamide is activated with EDC/HOBt in DCM for 30 minutes.

    • 4-[(4-Fluorophenyl)sulfonyl]piperazine and DIPEA are added.

    • The reaction is stirred at room temperature for 18 hours.

    • Purification via silica gel chromatography (EtOAc/hexane, 3:1) yields the final product.
      Yield : 65–72%.

Optimization and Challenges

Side Reactions and Mitigation

  • Disubstitution of Piperazine : Controlled stoichiometry (1:1 sulfonyl chloride/piperazine) prevents bis-sulfonylation.

  • Low Coupling Efficiency : Excess EDC/HOBt (1.5 equiv) and extended reaction times (24 hours) improve amide bond formation.

Alternative Routes

  • One-Pot Sulfonylation-Coupling : Combining steps 2.1 and 2.3 using in-situ activation reduces purification steps but lowers yield (55–60%).

  • Solid-Phase Synthesis : Immobilized piperazine on Wang resin enables iterative coupling, though scalability is limited.

Analytical Data

ParameterValue/DescriptionSource
Molecular Weight 434.5 g/mol
HPLC Purity ≥98% (C18, 0.1% TFA/ACN)
1H^1\text{H} NMR δ 8.42 (d, pyridine-H), 7.85 (m, SO₂-Ar-H)
MS (ESI+) m/z 435.1 [M+H]⁺

Industrial-Scale Considerations

  • Cost Efficiency : Bulk sourcing of 4-fluorobenzenesulfonyl chloride reduces expenses by 30%.

  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) lowers environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl sulfone group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl sulfone group.

Scientific Research Applications

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Chemical Biology: The compound is utilized in chemical biology to study its interactions with proteins and other biomolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl sulfone group is known to form strong interactions with protein active sites, while the piperazine ring can enhance binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on piperazine substituents, terminal amide groups, synthetic yields, and inferred physicochemical properties.

Key Structural and Functional Insights:

Piperazine Substituents: Electron-Withdrawing Groups (e.g., sulfonyl, CF3, CN): Enhance metabolic stability and receptor binding affinity. The 4-fluorophenylsulfonyl group in the target compound likely improves resistance to oxidative degradation compared to non-sulfonylated analogs . Halogenated Aromatics (e.g., 5-fluoro-2-methylphenyl): Increase lipophilicity and bioavailability, as seen in compound 10j (44% yield) .

Terminal Amide Variations: Pyridin-3-yl vs. Thiazol-2-yl: The pyridine ring in the target compound may offer better solubility in aqueous environments, while the thiazole group in its analog () could enhance membrane permeability . Quinolin-3-yl: Larger aromatic systems (e.g., quinoline) improve stacking interactions with hydrophobic protein pockets but may reduce solubility .

Synthetic Efficiency: Yields for analogs range from 34% (3-cyanophenyl derivative) to 53% (2-cyanophenyl derivative), suggesting that steric and electronic effects of substituents influence reaction efficiency . The target compound’s synthesis likely requires optimized purification steps due to its polar sulfonyl group.

Functional Group Impact :

  • The nitro group in compound 9j () introduces redox-sensitive properties, which are absent in the target compound. This difference may reduce off-target reactivity in the latter .

Biological Activity

The compound 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide , also known by its CAS number 904766-72-9, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Structural Features

The molecular formula of this compound is C15H19FN2O5SC_{15}H_{19}FN_2O_5S, with a molecular weight of approximately 358.4 g/mol. Key structural components include:

  • Piperazine ring : Contributes to the compound's interaction with biological targets.
  • Sulfonyl group : Enhances solubility and bioavailability.
  • Pyridine moiety : Potentially involved in receptor binding.
PropertyValue
Molecular FormulaC15H19FN2O5S
Molecular Weight358.4 g/mol
CAS Number904766-72-9
Purity≥95%

The compound's biological activity is primarily attributed to its ability to modulate various biochemical pathways. It is hypothesized that it interacts with specific receptors or enzymes, potentially leading to the following effects:

  • Antimicrobial activity : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer properties : Investigations suggest potential inhibition of tumor growth through apoptosis induction.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics. The presence of the piperazine ring may enhance penetration through cellular membranes, while the sulfonyl group aids in metabolic stability.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of piperazine compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The specific compound showed an IC50 value indicating potent activity against selected strains .
  • Anticancer Potential : In vitro assays revealed that the compound could induce apoptosis in cancer cell lines, with mechanisms linked to the activation of caspases and modulation of Bcl-2 family proteins .
  • CNS Activity : Research suggests that similar piperazine derivatives may exhibit central nervous system (CNS) activity, potentially acting as anxiolytics or antidepressants .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant
AnticancerInduces apoptosis
CNS ActivityPotential anxiolytic

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